molecular formula C12H12N2O3 B1620574 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid CAS No. 25818-89-7

4-(4-oxoquinazolin-3(4H)-yl)butanoic acid

Cat. No. B1620574
CAS RN: 25818-89-7
M. Wt: 232.23 g/mol
InChI Key: YDSMKDAFGDSYPS-UHFFFAOYSA-N
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Description

4-(4-oxoquinazolin-3(4H)-yl)butanoic acid (4-OQBA) is a novel synthetic organic compound of the quinazolinone class that has recently been studied for its potential applications in scientific research. 4-OQBA has been found to have a wide range of biochemical and physiological activities, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-(4-oxo-3,4-dihydroquinazolin-2-yl) butanoic acid has been utilized in the synthesis of antimicrobial compounds by coupling with various peptides. These synthesized compounds exhibited antimicrobial activities against multiple bacterial strains, indicating the compound's potential as a building block for developing antimicrobial agents. The study also explored structure-activity relationships, providing insights into the influence of hydrophobicity, polarity, and peptide chain length on antimicrobial activity (G. Suresha, K. C. Prakasha, W. Kapfo, D. Gowda, 2010).

Anticancer and Anticonvulsant Activities

Quinazolinone derivatives, including those synthesized from 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid, have shown significant potential in anticancer and anticonvulsant applications. Derivatives have been investigated for their selective anticancer activity, revealing that some compounds exhibit promising effects against cancer cell lines. Additionally, novel derivatives have demonstrated broad-spectrum antimicrobial activities, along with potent anticonvulsant effects, highlighting the compound's versatility in medicinal chemistry applications (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).

Nanofluidic Device Applications

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of the compound , has been used to demonstrate the optical gating of synthetic ion channels in nanofluidic devices. This application showcases the potential of such compounds in developing advanced materials for controlled release, sensing, and information processing in nanostructured devices (Mubarak Ali, S. Nasir, P. Ramirez, et al., 2012).

Tyrosinase Inhibition for Cosmetic Applications

New derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide have been synthesized and evaluated as potent tyrosinase inhibitors. These compounds exhibit lower IC50 values compared to standard inhibitors like kojic acid, indicating their potential use in cosmetic formulations to treat hyperpigmentation and for other skin care applications (Nilam C. Dige, Prasad G. Mahajan, H. Raza, et al., 2019).

properties

IUPAC Name

4-(4-oxoquinazolin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(16)6-3-7-14-8-13-10-5-2-1-4-9(10)12(14)17/h1-2,4-5,8H,3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSMKDAFGDSYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360689
Record name 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-oxoquinazolin-3(4H)-yl)butanoic acid

CAS RN

25818-89-7
Record name 4-Oxo-3(4H)-quinazolinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25818-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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